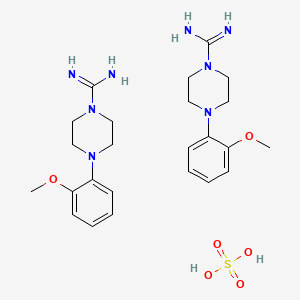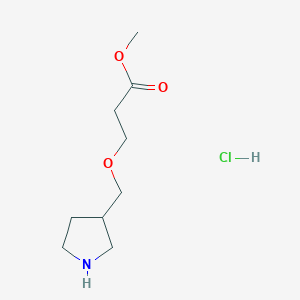amine CAS No. 1248915-22-1](/img/structure/B1456303.png)
[(6-Methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine
Vue d'ensemble
Description
“(6-Methylpyridin-2-yl)methylamine” is a chemical compound with the molecular formula C10H12N2 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17N3/c1-11-5-3-7-13(16-11)9-15-10-14-8-4-6-12(2)17-14/h3-8,15H,9-10H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Applications De Recherche Scientifique
Crystallography and Coordination Chemistry
- This compound has been used in the field of crystallography and coordination chemistry . Specifically, it has been used in the synthesis of tris(6-methylpyridin-2-yl)phosphine selenide . The crystal structure of this compound has been studied, providing insights into its molecular structure .
- The experimental procedure involved dissolving the compound in DMSO and water, stirring the solution at 120°C under dry argon, and then cooling to room temperature . The mixture was then extracted with CHCl3, and the solvent was removed under reduced pressure. The residue was washed with diethyl ether and dried in vacuo to afford the phosphine product as a microcrystalline powder .
- The results showed that the nitrogen atoms in the compound almost form a plane with P1 and C1, while the remaining nitrogen atom forms a plane with C1, P1, and Se1 .
Catalyst in Selective Oxygenation
- The compound has been used as a ligand in cobalt (II)–carboxylate complexes for selective oxygenation of C–H and C=C bonds with H2O2 . This application falls under the field of catalysis and organic chemistry .
- Unfortunately, the detailed experimental procedures and outcomes were not provided in the search results .
Synthesis of Imidazoles
- The compound has been used in the synthesis of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles . This application is in the field of medicinal chemistry, as these imidazoles were synthesized to optimize a prototype inhibitor of TGF-β type I receptor kinase (ALK5) .
- Unfortunately, the detailed experimental procedures and outcomes were not provided in the search results .
Crystal Structure Analysis
- This compound has been used in the field of crystallography . Specifically, it has been used in the synthesis of tris(6-methylpyridin-2-yl)phosphine oxide . The crystal structure of this compound has been studied, providing insights into its molecular structure .
- The experimental procedure involved dissolving the compound in DMSO and water, stirring the solution at 120°C under dry argon, and then cooling to room temperature . The mixture was then extracted with CHCl3, and the solvent was removed under reduced pressure. The residue was washed with diethyl ether and dried in vacuo to afford the phosphine product as a microcrystalline powder .
- The results showed that the nitrogen atoms in the compound almost form a plane with P1 and C1, while the remaining nitrogen atom forms a plane with C1, P1, and Se1 .
Synthesis of 2-Substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-Methylpyridin-2-yl)imidazoles
- The compound has been used in the synthesis of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles . This application is in the field of medicinal chemistry, as these imidazoles were synthesized to optimize a prototype inhibitor of TGF-β type I receptor kinase (ALK5) .
- Unfortunately, the detailed experimental procedures and outcomes were not provided in the search results .
Synthesis of Cobalt (II)–Carboxylate Complexes
Orientations Futures
Propriétés
IUPAC Name |
N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-7-11-8-10-6-4-5-9(2)12-10/h1,4-6,11H,7-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUYZIDVHHOXNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(6-Methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456224.png)
![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1456225.png)
![2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456226.png)
![Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456227.png)



![2-Methyl-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1456233.png)
![4-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456234.png)


![3-[(2-Propoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1456242.png)
![Methyl (2S,4S)-4-[2,4-DI(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456243.png)